Methyl 4-oxooctanoate
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Overview
Description
Preparation Methods
Methyl 4-oxooctanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-oxooctanoic acid with methanol in the presence of an acid catalyst . Another method includes the oxidation of 4-octanol followed by esterification . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-oxooctanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxooctanoic acid.
Reduction: Reduction reactions can convert it to 4-hydroxyoctanoate.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the ester and ketone functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-oxooctanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving esters and ketones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavorings due to its fruity odor.
Mechanism of Action
The mechanism of action of methyl 4-oxooctanoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to produce 4-oxooctanoic acid and methanol. The ketone group can undergo further metabolic transformations, influencing various biochemical pathways .
Comparison with Similar Compounds
Methyl 4-oxooctanoate can be compared with similar compounds such as:
Methyl 4-oxobutanoate: Similar in structure but with a shorter carbon chain.
Methyl 4-oxononanoate: Similar but with a longer carbon chain.
Methyl 4-hydroxybutanoate: Contains a hydroxyl group instead of a ketone group.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications.
Properties
CAS No. |
4316-48-7 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 4-oxooctanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-8(10)6-7-9(11)12-2/h3-7H2,1-2H3 |
InChI Key |
PONRPCIHEGPNCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCC(=O)OC |
Origin of Product |
United States |
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